(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol
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Overview
Description
(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol is an organic compound characterized by the presence of fluorine and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and fluorination processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include amines, ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
3-(2-nitrovinyl)indoles: These compounds share the nitroethyl group and exhibit similar reactivity in Michael addition reactions.
2-nitrobenzofurans: These compounds also contain nitro groups and are used in similar synthetic applications.
Uniqueness
(aS)-3,4-difluoro-a-(2-nitroethyl)-benzenemethanol is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9F2NO3 |
---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3-nitropropan-1-ol |
InChI |
InChI=1S/C9H9F2NO3/c10-7-2-1-6(5-8(7)11)9(13)3-4-12(14)15/h1-2,5,9,13H,3-4H2 |
InChI Key |
IIPKDNLHLXDNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC[N+](=O)[O-])O)F)F |
Origin of Product |
United States |
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